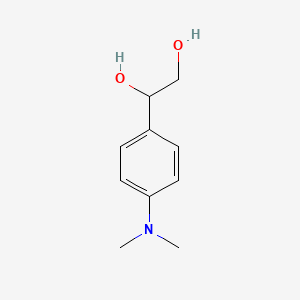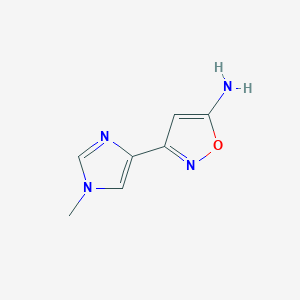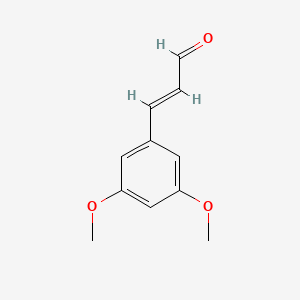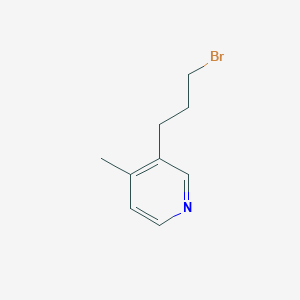![molecular formula C13H12BrNS B13592581 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization to form the thiopyrano ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and identify specific targets.
相似化合物的比较
Similar Compounds
Compounds similar to 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline include other quinoline derivatives and thiopyrano-fused heterocycles. Examples include:
Uniqueness
What sets this compound apart is its specific combination of a bromine atom and a methyl group on the thiopyrano-quinoline scaffold. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C13H12BrNS |
|---|---|
分子量 |
294.21 g/mol |
IUPAC 名称 |
8-bromo-10-methyl-3,4-dihydro-1H-thiopyrano[4,3-b]quinoline |
InChI |
InChI=1S/C13H12BrNS/c1-8-10-6-9(14)2-3-12(10)15-13-4-5-16-7-11(8)13/h2-3,6H,4-5,7H2,1H3 |
InChI 键 |
CWPMMOMSGCXQLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC3=C1CSCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


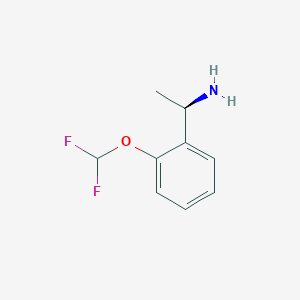
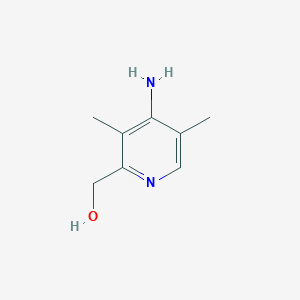
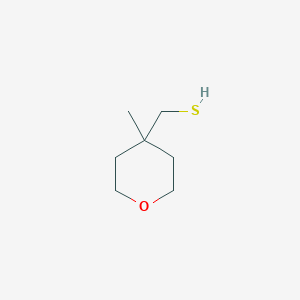
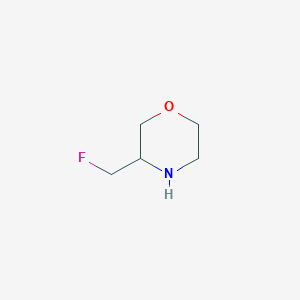
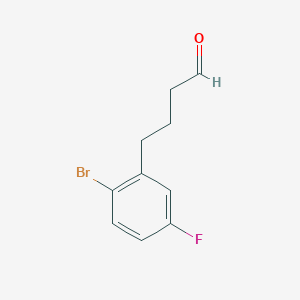

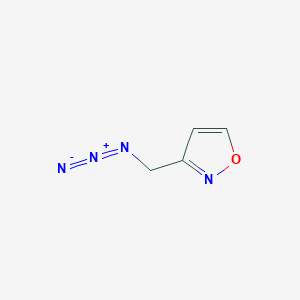
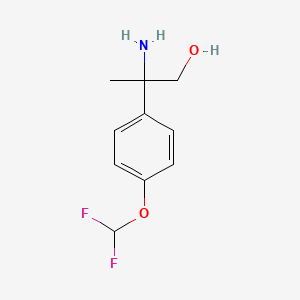
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
